molecular formula C17H18F3NO4 B2748189 1-O-Tert-butyl 4-O-ethyl 6-(trifluoromethyl)indole-1,4-dicarboxylate CAS No. 2580248-43-5

1-O-Tert-butyl 4-O-ethyl 6-(trifluoromethyl)indole-1,4-dicarboxylate

Cat. No.: B2748189
CAS No.: 2580248-43-5
M. Wt: 357.329
InChI Key: CQJMFGULOUTMPW-UHFFFAOYSA-N
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Description

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community . For example, the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated on the basis of elemental analysis and spectral data .


Chemical Reactions Analysis

Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . This reaction is significant in the synthesis of various organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the compound “O1-tert-Butyl O4-ethyl 3-oxopiperidine-1,4-dicarboxylate” has a molecular weight of 271.31 .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Selective Aerobic Oxidation Catalysis : A related compound, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, demonstrated effectiveness as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).

Structural and Reactivity Studies

  • X-Ray Structure and DFT Studies : Studies on triazolyl-indole compounds with alkylsulfanyl moieties revealed detailed insights into their molecular structure, packing, and electronic properties, which are crucial for designing more efficient synthetic pathways and understanding their reactivity (Boraei et al., 2021).
  • Synthesis of Deaza-Analogues of Bisindole Alkaloids : A series of compounds structurally related to the query compound were synthesized and evaluated for anticancer activity, highlighting the role of these molecules in drug discovery and medicinal chemistry (Carbone et al., 2013).
  • Characterization and Analysis of Schiff Base Compounds : Schiff base derivatives of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate were thoroughly characterized, providing valuable information on their potential applications in material science and organic electronics (Çolak et al., 2021).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions in the study of indole derivatives and similar compounds involve the synthesis of novel compounds as potential drug candidates . This is due to their wide range of biological activity and medicinal applications .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 6-(trifluoromethyl)indole-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4/c1-5-24-14(22)12-8-10(17(18,19)20)9-13-11(12)6-7-21(13)15(23)25-16(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJMFGULOUTMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CN(C2=CC(=C1)C(F)(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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